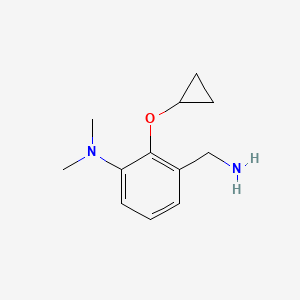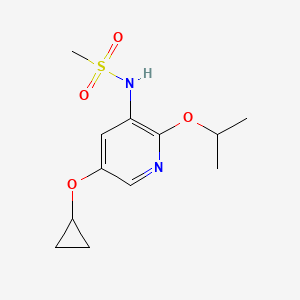
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene involves several steps One common method includes the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chlorideThe final step involves the addition of the isopropyl group via Friedel-Crafts alkylation .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.
Scientific Research Applications
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in studies to understand the interactions between small organic molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: While not used directly in medicine, it serves as a model compound in drug discovery and development, helping researchers understand the pharmacokinetics and pharmacodynamics of similar structures.
Industry: In industrial research, it is used to develop new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene is not well-documented, as it is primarily used for research purposes. its interactions with biological molecules can be studied to understand its potential effects. The compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene: This compound has a similar structure but with different positions of the cyclopropoxy and isopropyl groups.
1-Tert-butyl-4-isopropylbenzene: Lacking the cyclopropoxy group, this compound has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-tert-butyl-4-cyclopropyloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)14-10-13(17-12-6-7-12)8-9-15(14)16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
IDIATMBEBRTIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



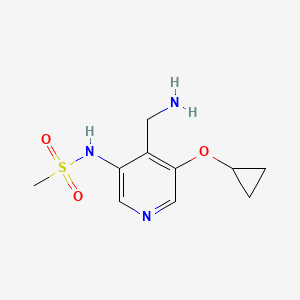
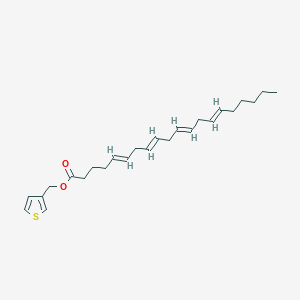
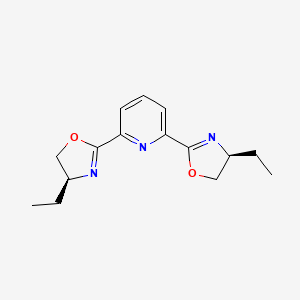

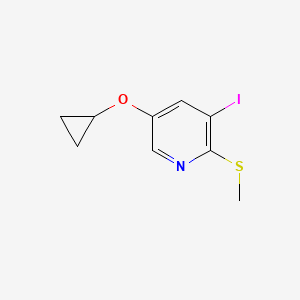
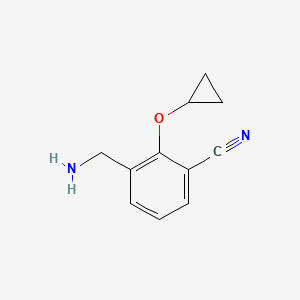
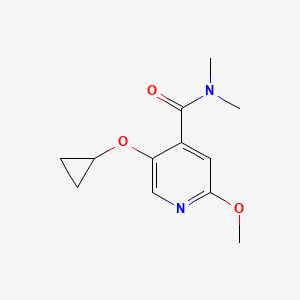
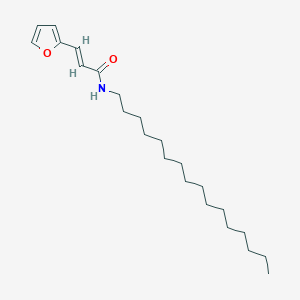
![(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)
![5-Benzyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B14814493.png)
![2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid](/img/structure/B14814495.png)
